molecular formula C15H8Cl2N2O2 B132170 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid CAS No. 54643-79-7

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid

Cat. No. B132170
CAS RN: 54643-79-7
M. Wt: 319.1 g/mol
InChI Key: WPSNLOADPUPVMP-UHFFFAOYSA-N
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Description

The compound of interest, 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic Acid, is a quinazoline derivative, which is a class of compounds known for their diverse range of biological activities. Quinazoline derivatives have been extensively studied for their potential as antimicrobial agents, anxiolytic agents, and in the treatment of various other conditions .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of anthranilic acid, acid chloride, and different amines. For instance, dimeric 2-(2-chlorophenyl)-quinazolin-4-ones with potential antimicrobial properties were synthesized using these starting materials . Another approach to synthesizing quinazoline derivatives is through cyclization and etherification reactions, as demonstrated in the synthesis of 4-(3'-Chlorophenylamino)-6-methoxy quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 4-(3'-Chlorophenylamino)-6-methoxy quinazoline derivatives was confirmed using these methods . Additionally, density functional theory (DFT) calculations can be used to predict and confirm the molecular structure, as seen in the study of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, polycarbo-substituted quinazolines were obtained from 2-aryl-4-chloro-6-iodoquinazolines through sequential and one-pot two-step cross-coupling reactions . The reactivity and selectivity of these reactions can be influenced by the substituents on the quinazoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure. For instance, the electronic absorption and emission properties of polycarbo-substituted quinazolines were studied to understand the effect of substituents on intramolecular charge transfer properties . The crystal structure of quinazoline derivatives can also provide insights into their physical properties, as seen in the crystallographic analysis of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

  • DFT and TD-DFT/PCM Calculations: The molecular structure of quinazoline derivatives has been extensively studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods. These studies provide insights into their spectroscopic properties, including FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra. Such research is crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan et al., 2016).

Synthesis and Chemical Reactions

  • Synthesis of Quinazoline Derivatives: Research has been conducted on the synthesis of various quinazoline derivatives. For example, the reaction of 6-chloro-2-arylquinazolines with certain chemicals results in mono- and diamination products, which are crucial for developing new compounds with potential applications in various fields (Sedova & Shkurko, 1995).

Analytical Techniques

  • UV-Spectrophotometric Technique: The acidic hydrolysis of lorazepam, a drug that contains a quinazoline moiety, has been studied using a UV-spectrophotometric technique. This study highlights the importance of analytical methods in understanding the stability and degradation products of pharmaceuticals (Archontaki et al., 1999).

Antimicrobial Properties

  • Antimicrobial Agents: Quinazoline derivatives have been explored for their antimicrobial properties. Studies have shown that certain quinazoline compounds exhibit significant activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Desai et al., 2011).

Fluorescent Probes

  • Fluorescent Probe for Hydrogen Peroxide Detection: A novel quinazoline-based fluorescent probe has been developed for the detection of hydrogen peroxide. This research demonstrates the potential of quinazoline derivatives in creating sensitive and selective probes for biochemical analyses (Cai et al., 2015).

properties

IUPAC Name

6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNLOADPUPVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203077
Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid

CAS RN

54643-79-7
Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid
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Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54643-79-7
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Record name 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Rutgers, CM Shearer - Analytical profiles of drug substances, 1981 - Elsevier
Publisher Summary This chapter discusses lorazepam. Lorazepam is a white or nearly white, odorless, crystalline powder. Trace amounts of certain acidic impurities, including 6-chloro-…
Number of citations: 11 www.sciencedirect.com
RT Schillings, SF Sisenwine, HW Ruelius - Drug Metabolism and …, 1977 - ASPET
After a single intragastric dose of 1 mg of ‘4C-lorazepam per kg to male rats, maximal plasma and tissue levels of radioactivity were observed within 30 mm. Radioactivity in tissues and …
Number of citations: 25 dmd.aspetjournals.org
AC Van der Vossen, I Van Der Velde, O Smeets… - European Journal of …, 2017 - Elsevier
Introduction Many drugs are unavailable in suitable oral paediatric dosage forms, and pharmacists often have to compound drugs to provide paediatric patients with an acceptable …
Number of citations: 31 www.sciencedirect.com

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